molecular formula C13H12N2O3 B6385822 5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine CAS No. 1111113-49-5

5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine

Cat. No.: B6385822
CAS No.: 1111113-49-5
M. Wt: 244.25 g/mol
InChI Key: VHXRNMIYEAPPCI-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine is a heterocyclic compound that contains both pyrimidine and phenyl groups The presence of these groups makes it an interesting compound for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxycarbonylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxycarbonylphenyl)-2-hydroxypyrimidine
  • 5-(4-Acetoxyphenyl)-2-hydroxypyrimidine
  • 5-(4-Formylphenyl)-2-hydroxypyrimidine

Uniqueness

5-(4-Ethoxycarbonylphenyl)-2-hydroxypyrimidine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-12(16)10-5-3-9(4-6-10)11-7-14-13(17)15-8-11/h3-8H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXRNMIYEAPPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686855
Record name Ethyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-49-5
Record name Ethyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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